3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

Description

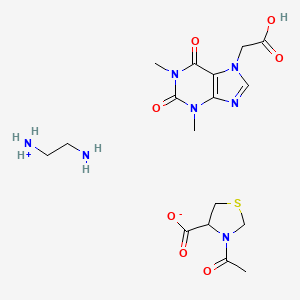

The compound 3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid is a multi-component system comprising three distinct moieties:

3-Acetyl-1,3-thiazolidine-4-carboxylate: A heterocyclic thiazolidine ring modified with acetyl and carboxylate groups.

2-Aminoethylazanium: A protonated ethylamine (NH₃⁺-CH₂-CH₂-), likely acting as a counterion to improve aqueous solubility.

2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)acetic acid: A theophylline (1,3-dimethylxanthine) derivative linked to acetic acid. This moiety is structurally analogous to purine-2,6-dione-based compounds with demonstrated analgesic, anti-inflammatory, and phosphodiesterase (PDE)-inhibitory activities .

Properties

CAS No. |

84083-21-6 |

|---|---|

Molecular Formula |

C17H27N7O7S |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

3-acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |

InChI |

InChI=1S/C9H10N4O4.C6H9NO3S.C2H8N2/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-4(8)7-3-11-2-5(7)6(9)10;3-1-2-4/h4H,3H2,1-2H3,(H,14,15);5H,2-3H2,1H3,(H,9,10);1-4H2 |

InChI Key |

YULIHPPLSKBTCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C(CN)[NH3+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of thiazolidine derivatives with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.

For the preparation of 2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid, a multi-step synthesis is often employed. This involves the protection of amino groups, followed by the introduction of the purinyl acetic acid moiety through nucleophilic substitution reactions. Deprotection steps are then carried out to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Reaction Types

-

Oxidation : The compound undergoes oxidation to introduce functional groups. For example, Baeyer-Villiger oxidation using peracids can modify the thiazolidine ring.

-

Reduction : Reduction reactions (e.g., with lithium aluminum hydride) alter the ring structure, yielding derivatives with modified functional groups.

-

Nucleophilic Substitution : Acylation reactions with acid anhydrides (e.g., acetic anhydride) form N-acyl derivatives, as seen in industrial synthesis methods .

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Peracids (e.g., m-CPBA) | Sulfoxides, sulfones |

| Reduction | LiAlH4, anhydrous ether | Thiazolidine derivatives |

| Substitution | Acid anhydrides, ethanol | N-acyl-1,3-thiazolidin-4-carboxylic acids |

Key Findings

-

Stereoselectivity in acetylation is critical, with epimerization occurring at specific positions under varying conditions .

-

Industrial processes use continuous flow reactors and optimized temperatures (20–120°C) to enhance yield and purity .

Reaction Types

-

Ionic Interactions : As a quaternary ammonium cation, it engages in ion-exchange reactions and stabilizes formulations in pharmaceuticals and biotechnology .

-

Hydrolysis : While stable under most conditions, it may undergo hydrolysis in extreme acidic/basic environments, though this is less common due to its quaternary structure .

Key Findings

-

Used in liposomal drug delivery systems due to its ability to interact with cellular membranes .

-

Stable in formulations targeting neurological disorders, with no significant polymerization risks .

Reaction Types

-

Oxidation : Reacts with oxidizing agents like potassium permanganate to form carboxylic acids.

-

Reduction : Reduced by LiAlH4 or NaBH4 to yield alcohols, altering its biological activity.

-

Substitution : Nucleophilic substitution at the benzoyl group (if present) using amines/thiols under basic conditions.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO4 (acidic/basic medium) | Carboxylic acids |

| Reduction | LiAlH4, anhydrous ether | Alcohols |

| Substitution | Amines/thiols, base (e.g., NaOH) | Substituted derivatives |

Key Findings

-

Analgesic activity is enhanced by structural modifications, such as introducing arylidenehydrazide moieties .

-

Molecular docking studies show hydrogen bonding and hydrophobic interactions with tyrosinase, indicating potential enzyme inhibition .

Comparative Analysis of Reaction Profiles

| Component | Key Reactions | Biological Impact |

|---|---|---|

| 3-Acetyl-1,3-thiazolidine-4-carboxylate | Oxidation, reduction, substitution | Antioxidant, antitumor, anti-inflammatory |

| 2-Aminoethylazanium | Ionic interactions | Drug delivery, formulation stability |

| 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | Oxidation, reduction, substitution | Analgesic, anti-inflammatory, enzyme inhibition |

Research and Industrial Insights

-

Thiazolidine Derivatives : Industrial synthesis emphasizes green chemistry, using ethanol as a solvent and reflux conditions to reduce energy consumption .

-

Purine Derivatives : Structural modifications (e.g., alkoxy substituents) significantly influence analgesic and anti-inflammatory potency .

-

2-Aminoethylazanium : Widely used in biotechnology and pharmaceuticals due to its surfactant properties, enhancing transfection efficiency and drug bioavailability .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of thiazolidine derivatives as antiviral agents. A study demonstrated that certain thiazolidine carboxylic acids exhibited activity against avian influenza virus (AIV) and infectious bronchitis virus (IBV). For instance, compound 1d showed an IC50 value of 3.47 µM against AIV subtype H9N2, indicating strong antiviral properties compared to standard drugs like amantadine .

Antioxidant Properties

The antioxidant capabilities of thiazolidine derivatives have been explored through various assays. A recent study synthesized novel thiazolidine derivatives which displayed significant antioxidant activity in DPPH free radical scavenging assays, with IC50 values as low as 18.17 µg/mL . This suggests potential applications in protecting against oxidative stress-related diseases.

Tyrosinase Inhibition

Thiazolidine derivatives have also been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production and implicated in various skin disorders. Molecular docking studies revealed that specific derivatives bind effectively to the active site of tyrosinase, suggesting their utility in developing skin-whitening agents or treatments for hyperpigmentation .

Synthesis and Structural Analysis

The synthesis of thiazolidine derivatives often involves the condensation of amino acids with various aldehydes or ketones, followed by cyclization to form the thiazolidine ring. Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of synthesized compounds.

| Compound | Synthesis Method | Biological Activity | IC50 Value |

|---|---|---|---|

| 1d | Condensation with L-cysteine | Antiviral (AIV) | 3.47 µM |

| 3c | Cyclization from substituted thiophenes | Antioxidant | 16.5 µM |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine moiety can interact with enzymes, potentially inhibiting their activity. The aminoethylazanium group may facilitate binding to receptors or other biomolecules, while the purinyl acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Table 1: Structural Comparison of Key Analogues

*Molecular weights calculated from empirical formulas or inferred from literature.

Key Observations:

- Substituent Effects : The 8-methoxy group in ’s compound enhances antimutagenicity but may reduce PDE4B affinity compared to the target compound’s unsubstituted purine .

- Linker and Salt Variations : Amide derivatives (e.g., HC-030031) exhibit improved receptor selectivity (e.g., TRPA1), while carboxylate salts (as in the target compound) may enhance solubility for systemic delivery .

- Multi-Component Synergy : The thiazolidine moiety in the target compound could confer antioxidant properties, complementing the purine-acetic acid’s anti-inflammatory effects .

Key Findings:

- PDE Inhibition : Purine-acetic acid derivatives show strong PDE4B inhibition (IC₅₀ = 12 µM), comparable to theophylline (IC₅₀ = 35 µM) . The target compound’s PDE affinity remains speculative but likely significant.

- Anti-Inflammatory Action : Analogs reduce TNF-α production by 50–70% in endotoxemia models and inhibit carrageenan-induced edema by 40–60% .

Biological Activity

The compound 3-Acetyl-1,3-thiazolidine-4-carboxylate; 2-aminoethylazanium; 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid , often referred to as ATCA, is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of thiazolidine derivatives typically involves the reaction of L-cysteine with various aldehydes under controlled conditions. The resulting thiazolidine-4-carboxylic acids can be modified through acylation and other chemical transformations to enhance their biological properties. For instance, the synthesis of N-acetyl thiazolidine-4-carboxylic acid (N-ATCA) has been reported to improve its efficacy as a plant bio-regulator .

Anticancer Properties

Research indicates that thiazolidine derivatives exhibit significant anticancer activity. A study highlighted that compounds derived from thiazolidine-4-carboxylic acid demonstrated potent cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer. For example, compound 1b showed a GI50 value of 0.13 μM against melanoma cells . Additionally, structure-activity relationship (SAR) studies revealed that modifications to the side chains of these compounds could enhance their selectivity and potency against cancer cells .

Antiviral Activity

Thiazolidine derivatives have also been evaluated for their antiviral properties. Specifically, compounds such as 1d and 1c displayed inhibitory effects against avian influenza virus (AIV) and infectious bronchitis virus (IBV), with IC50 values of 3.47 µM and 4.10 µM respectively . These findings suggest that thiazolidine carboxylic acids could serve as potential antiviral agents.

Plant Growth Promotion

N-acetyl thiazolidine-4-carboxylic acid (N-ATCA) has been identified as a novel plant bio-regulator that enhances nutrient uptake and promotes growth in various crops. Studies have shown that N-ATCA treatment leads to increased chlorophyll production, improved fruit set, and higher yields in fruit trees such as apricots and apples . The compound's ability to stimulate hormonal responses in plants contributes to its effectiveness as a growth enhancer.

Case Studies

The mechanisms underlying the biological activities of thiazolidine derivatives are multifaceted:

- Cytotoxicity : The induction of apoptosis in cancer cells has been associated with the structural characteristics of thiazolidines, which may disrupt cellular processes essential for cancer cell survival.

- Antiviral Activity : The inhibition of neuraminidase activity by certain thiazolidine derivatives suggests a potential mechanism for their antiviral effects against influenza viruses .

- Plant Growth Promotion : N-ATCA enhances metabolic processes by increasing the synthesis of essential amino acids and hormones involved in plant growth .

Q & A

Q. What are the optimal synthetic routes for preparing 3-acetylthiazolidine derivatives, and how can reaction yields be maximized?

- Methodological Answer : A validated protocol involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt in CHCl (10 min activation, 6–15 h coupling), followed by Boc deprotection with TFA. Purification via silica column chromatography (hexane/ethyl acetate gradient) achieves yields of 58–76% . Key parameters:

- Reagents : EDCI, HOBt, TFA.

- Reaction Time : 6–15 h for coupling; 1–8 h for deprotection.

- Purification : Gradient elution for resolving stereoisomers.

Q. How can structural characterization of thiazolidine derivatives be systematically performed?

- Methodological Answer : Combine H NMR (to confirm stereochemistry and substituents) with mass spectrometry (MS) for molecular weight validation. For example, (2RS,4R)-2-phenylthiazolidine-4-carboxylate shows distinct NMR peaks for acetyl and thiazolidine protons, while MS confirms the molecular ion peak .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data in thiazolidine derivatives, such as overlapping NMR signals?

- Methodological Answer : Use 2D NMR (e.g., COSY, HSQC) to assign proton-proton correlations and distinguish diastereomers. For ambiguous cases, X-ray crystallography provides definitive stereochemical assignments. Computational modeling (DFT) can predict NMR shifts for comparison with experimental data .

Q. How can reaction conditions be optimized to enhance regioselectivity in thiazolidine-4-carboxylate derivatives?

Q. What computational tools are effective for predicting the biological activity of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid derivatives?

Q. How can metabolic pathways for 2-aminoethylazanium-containing compounds be investigated?

- Methodological Answer : Use LC-MS/MS to track metabolites in hepatic microsomal assays. For example, incubate compounds with NADPH-enriched microsomes and monitor dealkylation or oxidation products. Structural analogs (e.g., thiazole-acetic acid derivatives) serve as positive controls .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental yields in thiazolidine synthesis?

Q. What analytical techniques differentiate between isomeric byproducts in thiazolidine derivatives?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while LC-HRMS identifies regioisomers via exact mass and fragmentation patterns. For example, 3-acetyl vs. 1-acetyl isomers show distinct MS/MS fragments .

Integration of Experimental and Theoretical Frameworks

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for complex heterocycles?

Q. What theoretical frameworks explain the reactivity of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid in nucleophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.